(R)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chemical compound with a unique structure that includes an oxetane ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxetane ring, followed by the addition of the pyrrolidine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as peroxy acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrrolidine ring
Common Reagents and Conditions
Oxidation: Peroxy acids, such as peroxytrifluoroacetic acid, are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or dinitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of ®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
Uniqueness
®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is unique due to the presence of both an oxetane ring and a pyrrolidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
(R)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article reviews its biological properties, structure-activity relationships, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
The compound has the following chemical characteristics:
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.315 g/mol
- CAS Number : 1256667-55-6
- Density : 1.1±0.1 g/cm³
- Boiling Point : 348.0±37.0 °C at 760 mmHg
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases and other enzymes involved in cellular signaling pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.
Structure-Activity Relationship (SAR)
Research indicates that the presence of the oxetane ring and the piperidine moiety significantly influences the compound's activity. For instance, modifications to these functional groups can lead to variations in potency against specific kinases, such as glycogen synthase kinase 3 beta (GSK-3β) .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against GSK-3β, a key enzyme in various signaling pathways related to cancer and neurodegenerative diseases. The IC50 values for related compounds indicate that structural modifications can enhance or reduce biological potency .
Case Studies
-
GSK-3β Inhibition :
A study focused on a series of amide derivatives derived from pyrrolidinylcarbamates showed that specific substitutions at the piperidine nitrogen enhanced metabolic stability and biological activity against GSK-3β. The most potent analogs exhibited IC50 values in the low nanomolar range, indicating significant therapeutic potential . -
Neuroprotective Effects :
Additional research has highlighted the neuroprotective properties of related compounds, suggesting that this compound may offer benefits in treating neurodegenerative conditions through modulation of kinase activity .
Data Table: Biological Activity Summary
Compound | Target Enzyme | IC50 Value (nM) | Remarks |
---|---|---|---|
This compound | GSK-3β | Moderate | Enhances metabolic stability |
Related Amide Derivative | GSK-3β | 480 | Improved potency with structural modification |
Oxetane Bioisoster | GSK-3β | Not determined | Comparison shows reduced activity |
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBTYBAKOMBTP-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.